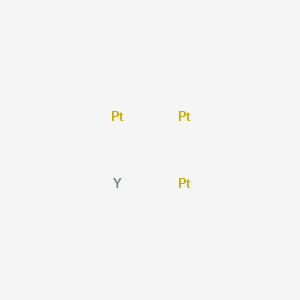
Platinum--yttrium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum–yttrium (3/1) is an intermetallic compound composed of platinum and yttrium in a 3:1 atomic ratio. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant resistance to oxidation and corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of platinum–yttrium (3/1) typically involves high-temperature methods. One common approach is the direct sintering of a mixture of platinum powder and yttrium hydride (YH2) at temperatures around 1600°C under high vacuum conditions . This method ensures the formation of a homogeneous intermetallic compound with the desired stoichiometry.
Industrial Production Methods
In industrial settings, the production of platinum–yttrium (3/1) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and alloying of platinum and yttrium, followed by controlled cooling to achieve the desired phase composition and microstructure.
Análisis De Reacciones Químicas
Types of Reactions
Platinum–yttrium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3) and platinum oxide (PtO2) under high-temperature conditions.
Reduction: Reduction reactions can revert the oxides back to the metallic state using reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where yttrium atoms are replaced by other rare earth elements.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Reactions with other rare earth metal halides or oxides can facilitate substitution.
Major Products
Oxidation: Yttrium oxide (Y2O3) and platinum oxide (PtO2).
Reduction: Metallic platinum and yttrium.
Substitution: New intermetallic compounds with different rare earth elements.
Aplicaciones Científicas De Investigación
Platinum–yttrium (3/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which platinum–yttrium (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. In biological systems, platinum–yttrium (3/1) can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which is beneficial in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Platinum–erbium (3/1): Similar in structure and properties but with erbium instead of yttrium.
Platinum–lanthanum (3/1): Another rare earth platinum compound with comparable catalytic activity.
Platinum–gadolinium (3/1): Known for its magnetic properties and used in magnetic resonance imaging (MRI) applications.
Uniqueness
Platinum–yttrium (3/1) stands out due to its exceptional thermal stability and resistance to oxidation, making it more suitable for high-temperature applications compared to its counterparts. Additionally, its unique electronic properties make it a valuable material for advanced catalytic and electronic applications .
Propiedades
Número CAS |
12038-44-7 |
|---|---|
Fórmula molecular |
Pt3Y |
Peso molecular |
674.2 g/mol |
Nombre IUPAC |
platinum;yttrium |
InChI |
InChI=1S/3Pt.Y |
Clave InChI |
APESYQYQPGWNAA-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


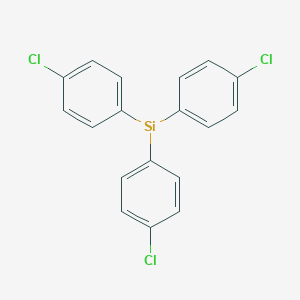

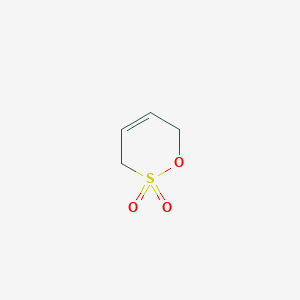
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
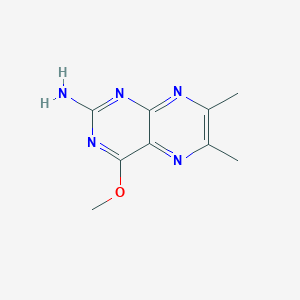
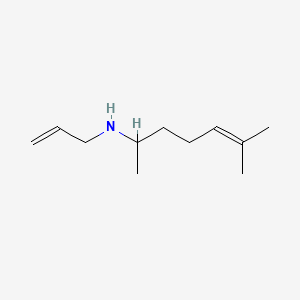



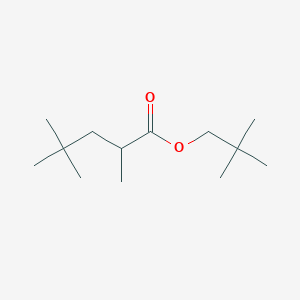
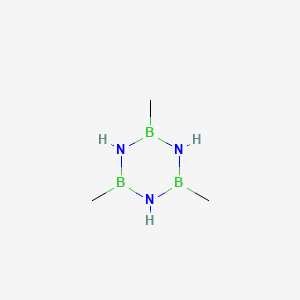
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)


